molecular formula C25H26ClNO6 B1601207 ACEMETACINTERT-BUTYLESTER CAS No. 75302-98-6

ACEMETACINTERT-BUTYLESTER

Cat. No.: B1601207
CAS No.: 75302-98-6
M. Wt: 471.9 g/mol
InChI Key: FPYWWHOBBPHPFR-UHFFFAOYSA-N
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Description

ACEMETACINTERT-BUTYLESTER is a complex organic compound that features a combination of functional groups, including an ester, a benzoyl group, and an indole moiety

Mechanism of Action

Target of Action

Acemetacin tert-butyl ester, also known as ACEMETACINTERT-BUTYLESTER, is a potent non-steroidal anti-inflammatory drug (NSAID). Its primary target is the enzyme cyclooxygenase (COX) . COX is responsible for the production of pro-inflammatory mediators, and its inhibition leads to the anti-inflammatory effects of acemetacin .

Mode of Action

Acemetacin is a non-selective inhibitor of COX . By inhibiting COX, acemetacin prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever . This results in the reduction of these symptoms in conditions such as rheumatoid arthritis and osteoarthritis .

Biochemical Pathways

The inhibition of COX by acemetacin affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, thromboxanes, and prostacyclins, all of which play significant roles in inflammation, pain, and fever. By inhibiting COX, acemetacin reduces the production of these compounds, thereby alleviating the associated symptoms .

Pharmacokinetics

Acemetacin is well absorbed after oral administration, with a bioavailability of approximately 100% . It is extensively protein-bound (80-90%) and is metabolized via hydrolysis and glucuronidation . The elimination half-life of acemetacin is around 4.5±2.8 hours, and it is excreted via both renal (40%) and biliary (50%) routes .

Result of Action

The inhibition of COX by acemetacin results in a decrease in the production of prostaglandins, leading to reduced inflammation, pain, and fever . This makes acemetacin effective in the treatment of conditions such as rheumatoid arthritis, osteoarthritis, and other inflammatory disorders .

Action Environment

The action of acemetacin can be influenced by various environmental factors. For instance, the presence of food can affect the absorption of acemetacin, potentially impacting its efficacy . Additionally, factors such as the patient’s age, renal function, and concomitant medications can also influence the pharmacokinetics and pharmacodynamics of acemetacin .

Preparation Methods

The synthesis of ACEMETACINTERT-BUTYLESTER typically involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

ACEMETACINTERT-BUTYLESTER can undergo various chemical reactions, including:

Scientific Research Applications

ACEMETACINTERT-BUTYLESTER has several scientific research applications:

Comparison with Similar Compounds

ACEMETACINTERT-BUTYLESTER can be compared with similar compounds such as:

Properties

IUPAC Name

[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClNO6/c1-15-19(13-22(28)32-14-23(29)33-25(2,3)4)20-12-18(31-5)10-11-21(20)27(15)24(30)16-6-8-17(26)9-7-16/h6-12H,13-14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYWWHOBBPHPFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80539065
Record name 2-tert-Butoxy-2-oxoethyl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80539065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75302-98-6
Record name 2-(1,1-Dimethylethoxy)-2-oxoethyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75302-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl acemetacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075302986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-tert-Butoxy-2-oxoethyl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80539065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (tert-Butoxycarbonyl)methyl 2-[1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methylindol-3-yl]acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.414
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACEMETACIN TERT-BUTYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RNL06PB8AN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of indomethacin (6.388 g, 18 mmol) in anhydrous DMF (45 mL) were successively added NaHCO3 (1.4 g, 16.7 mmol) and tert-butylbromoacetate (2.95 g, 15 mmol) at room temperature under nitrogen atmosphere. The reaction mixture was stirred at room temperature for 2 days. The reaction mixture was then poured over ice-cold water, stirred, and the white solid obtained was filtered off, washed with water and dried. The product was recrystallized from EtOAc:hexane (1:4) to give the title compound (7.06 g, 88% yield) as a white solid. Mp 96-97° C. 1H NMR (300 MHz, CDCl3) δ 7.66 (d, J=8.5 Hz, 2H), 7.45 (d, J=8.5 Hz, 2H), 7.0 (d, J=2.4 Hz, 1H), 6.88 (d, J=9.0 Hz, 1H), 6.6 (dd, J=9.0 and 2.4 Hz, 1H), 4.52 (s, 2H), 3.83 (s, 3H), 3.77 (s, 2H), 2.37 (s, 3H), 1.44 (s, 9H); 13C NMR (75 MHz, CDCl3) δ 170.1, 168.2, 166.6, 156.2, 139.2, 136.0, 133.8, 131.1 (2×C), 130.7, 130.5, 129.0 (2×C), 114.9, 112.1, 111.9, 101.1, 82.4, 61.5, 55.6, 29.7, 27.9, 13.4; LRMS (APIMS) m/z 472 (MH−).
Quantity
6.388 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
2.95 g
Type
reactant
Reaction Step Three
Name
Quantity
45 mL
Type
solvent
Reaction Step Four
Yield
88%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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